molecular formula C12H15N B8382115 2-Butyl-indolizine

2-Butyl-indolizine

Cat. No.: B8382115
M. Wt: 173.25 g/mol
InChI Key: LFYGZTYYDMPEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-indolizine is a chemical compound based on the indolizine structure, a nitrogen-containing fused bicyclic heterocycle that features both a six-membered (π-deficient) and a five-membered (π-rich) ring . This compact and planar architecture provides a physiologically compatible polarity and a protonation site, rendering indolizine a privileged scaffold in various research fields . Researchers are interested in indolizine derivatives like this compound primarily for two key applications. In medicinal chemistry, the indolizine core is a precursor to numerous biologically active compounds. Functionalized indolizines have been identified as promising structures with a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and anti-neurodegenerative properties . In materials science, the fluorescent properties of the aromatic indolizine core have attracted considerable interest . Indolizine derivatives are good candidates for fluorescent probes and have been applied in the development of organic optoelectronic materials, dye-sensitized solar cells, and near-infrared emissive materials . The specific research value of this compound lies in its structure as a 2-substituted derivative. The position and nature of the substituent on the indolizine ring can significantly modulate the compound's electronic properties, absorption, and fluorescence characteristics, making it a valuable intermediate for further chemical exploration and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-butylindolizine

InChI

InChI=1S/C12H15N/c1-2-3-6-11-9-12-7-4-5-8-13(12)10-11/h4-5,7-10H,2-3,6H2,1H3

InChI Key

LFYGZTYYDMPEHU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN2C=CC=CC2=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the potential of indolizine derivatives, including 2-butyl-indolizine, as antimicrobial agents. Research indicates that certain synthesized indolizines exhibit moderate to good potency against various strains of Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. The minimum inhibitory concentration (MIC) for some derivatives ranged from 4 to 64 µg/mL, showcasing their potential as novel anti-tubercular agents . Molecular docking studies suggest that these compounds may target enzymes such as enoyl-acyl carrier protein reductase (InhA), which is crucial for the bacterial fatty acid synthesis pathway .

Anti-Cancer Properties
Indolizine compounds have also been investigated for their anti-cancer properties. Their ability to inhibit key signaling pathways involved in tumor growth and metastasis has been documented. For instance, the indolizine scaffold has been used to design molecules that act as inhibitors of vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis . The intrinsic fluorescence of the indolizine core facilitates monitoring during biochemical assays, making it a valuable tool for drug development .

Neuroprotective Effects
Indolizines have shown promise in neuroprotection, with studies indicating their potential as therapeutic agents for neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress contributes to their neuroprotective effects .

Material Science Applications

Dye-Sensitized Solar Cells
Indolizines are being explored as dyes for dye-sensitized solar cells (DSSCs). Their unique electronic properties allow them to effectively absorb light and convert it into energy, making them suitable candidates for enhancing solar cell efficiency . The modification of indolizine derivatives can lead to improved light-harvesting capabilities and stability under operational conditions.

Surface Functionalization
The versatility of indolizines extends to surface functionalization applications where they can be utilized to modify surfaces for various industrial purposes. The ability to introduce different functional groups onto the indolizine scaffold allows for tailored interactions with substrates, enhancing adhesion properties or creating specific chemical environments on surfaces .

Biochemical Applications

Affinity Chromatography
this compound derivatives have been successfully employed in affinity chromatography techniques. By conjugating these compounds with biotin, researchers have developed tools for isolating specific proteins from complex mixtures. This application is particularly valuable in proteomics studies where identifying protein interactions is crucial .

Fluorescent Probes
The intrinsic fluorescence properties of indolizines enable their use as fluorescent probes in biological assays. They can be used to track cellular processes or monitor the interaction between drugs and biological targets, providing insights into mechanisms of action at a molecular level .

Chemical Reactions Analysis

Chemical Reactions of 2-Butyl-indolizine

This compound participates in various chemical reactions due to its electron-rich nature, which facilitates interactions with electrophiles.

Electrophilic Aromatic Substitution

This reaction involves the substitution of a hydrogen atom on the indolizine ring with an electrophile. The presence of electron-rich sites on the indolizine allows for such substitutions, often requiring Lewis acids or activating agents to proceed efficiently.

Photooxygenation

Photooxygenation reactions involve the interaction of indolizines with singlet oxygen, leading to the formation of peroxidic intermediates. These reactions can result in ring cleavage and the formation of new compounds, depending on the solvent and sensitizers used .

Cycloaddition Reactions

Indolizines can participate in [8+2] cycloaddition reactions with alkynes, forming complex heterocyclic systems known as cyclazines. These reactions are facilitated by catalysts like palladium and can lead to the formation of novel compounds with potential applications .

Analytical Techniques for this compound

To assess the purity and identify structural features of this compound, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed.

Comparison with Similar Compounds

Comparison with Similar Indolizine Derivatives

Chemical Reactivity

  • Acylation and Electrophilic Substitution: 2-Methylindolizine undergoes acylation predominantly at the 3-position, with minor 1-substituted isomers formed due to ambiphilic reactivity . In contrast, the butyl group in 2-Butyl-indolizine may sterically hinder electrophilic attacks, redirecting reactivity to less hindered positions. However, direct studies on its acylation are lacking.
  • Lithiation and Functionalization :
    Lithiation of 2-substituted indolizines (e.g., 2-phenylindolizine) occurs regioselectively at the 5-position, enabling formylation or halogenation . The butyl group’s electron-donating nature could modulate lithiation efficiency compared to electron-withdrawing substituents.

Structural and Spectroscopic Properties

  • NMR Analysis :
    The butyl group in this compound generates distinct proton signals (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups), differing from methyl or acetyl substituents, which show simpler splitting patterns .
  • Melting Point : The compound’s low melting point (75–77°C) reflects its oily consistency, contrasting with crystalline derivatives like ethyl 7-acetylindolizine (mp >100°C) .

Q & A

Q. How should researchers validate the selectivity of this compound for a target protein?

  • Methodological Answer : Perform counter-screens against related proteins (e.g., kinase panels). Use techniques like surface plasmon resonance (SPR) to measure binding kinetics (Kd, Kon/Koff). Cross-validate with genetic knockout or RNAi models to confirm target specificity .

Literature and Collaboration

Q. How can researchers identify knowledge gaps in this compound research during literature reviews?

  • Methodological Answer : Conduct scoping reviews using databases (PubMed, SciFinder) with keywords like “indolizine derivatives” and “structure-activity relationships.” Map trends in publication dates, assay types, and therapeutic areas. Engage in interdisciplinary collaborations to explore understudied applications (e.g., materials science) .

Q. What criteria should guide the selection of secondary data for comparative studies on indolizines?

  • Methodological Answer : Prioritize peer-reviewed studies with full experimental details (synthesis, characterization). Exclude datasets lacking controls or with unvalidated methods. Use tools like PRISMA flow diagrams to document screening processes and minimize bias .

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